molecular formula C15H11NO3 B089399 1-Amino-4-methoxyanthraquinone CAS No. 116-83-6

1-Amino-4-methoxyanthraquinone

Cat. No. B089399
CAS RN: 116-83-6
M. Wt: 253.25 g/mol
InChI Key: KXOGXZAXERYOTC-UHFFFAOYSA-N
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Description

1-Amino-4-methoxyanthraquinone is a chemical compound with the linear formula C15H11NO3 . It’s a type of anthraquinone, a class of compounds that have been used for various therapeutic applications .


Molecular Structure Analysis

The molecular structure of 1-Amino-4-methoxyanthraquinone is represented by the linear formula C15H11NO3 . The molecular weight of this compound is 253.26 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Amino-4-methoxyanthraquinone include a molecular weight of 253.26 g/mol and a linear formula of C15H11NO3 .

Scientific Research Applications

  • Synthesis and Alkylation : The synthesis and alkylation of 4-Amino-1-hydroxy-8-methoxyanthraquinone, a compound closely related to 1-Amino-4-methoxyanthraquinone, have been explored. This process involves synthesizing the compound and then alkylating it with 1-nitropropane to yield a mixture of 2- and 3-propyl compounds (Morris, Mullah, & Sutherland, 1986).

  • Solubility in Supercritical CO2 : The solubility of 1-Amino-2-methoxy-4-hydroxyanthraquinone, another similar compound, in supercritical carbon dioxide (SC-CO2) has been measured, providing insights into its potential applications in various industrial processes (Hu et al., 2021).

  • Photochemical Nucleophilic Substitution : Studies on photochemical nucleophilic substitution of methoxyanthraquinones with amines reveal the potential for 1-Amino-4-methoxyanthraquinone to undergo similar reactions, suggesting applications in synthetic chemistry (Griffiths & Hawkins, 1974).

  • Dyeing and Pigmentation : The compound has been utilized in the synthesis of dyes and pigments, particularly for coloring glass fibers. This application is based on its reaction with γ-aminopropylalkylalkoxysilanes (Hemzawi & Jones, 2008).

  • Anticancer Studies : Derivatives of anthraquinone, including those related to 1-Amino-4-methoxyanthraquinone, have been studied for their anticancer properties. These compounds demonstrate potential in inhibiting cancer cell growth (Wright et al., 2009).

  • Antibacterial Activity : Certain anthraquinones, including variants of 1-Amino-4-methoxyanthraquinone, have shown antibacterial activity against various bacteria, suggesting their potential use in antimicrobial applications (Jadulco et al., 2002).

  • Antiosteoporotic Activity : Some anthraquinones have demonstrated antiosteoporotic activity, indicating potential applications in treating bone-related diseases (Wu et al., 2009).

Future Directions

The future directions of research on 1-Amino-4-methoxyanthraquinone and similar compounds could involve further exploration of their therapeutic applications, particularly in the field of cancer treatment . Additionally, the development of new production, modification, and analytic technologies could facilitate the advancement of peptide drug development .

properties

IUPAC Name

1-amino-4-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOGXZAXERYOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151262
Record name 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-methoxyanthraquinone

CAS RN

116-83-6
Record name 1-Amino-4-methoxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-anthraquinonylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-4-methoxyanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-1-ANTHRAQUINONYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCH9T82ZKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KO NAIKI, K NOGUCHI - Journal of Synthetic Organic Chemistry …, 1959 - jstage.jst.go.jp
… Reaction of bromine on 1-amino-4-methoxyanthraquinone in glacial acetic acid gave 1-amino-2-bromo-4-hydroxyanthraquinone with good yield. Absorption spectra of 1-amino-2-bromo…
Number of citations: 0 www.jstage.jst.go.jp
H Hemzawi, F Jones - Journal of the Society of Dyers and …, 1969 - Wiley Online Library
… Thin-layer chromatography showed that a considerable amount of 1 -amino-4-methoxyanthraquinone was present. More silane intermediate (2 g) was introduced and the reaction con…
Number of citations: 1 onlinelibrary.wiley.com
J Griffiths, C Hawkins - Journal of the Chemical Society, Chemical …, 1973 - pubs.rsc.org
1-and 2-Methoxyanthraquinone undergo rapid photochemical nucleophilic substitution by ammonia in solution, quenching and sensitisation studies suggesting the involvement of the …
Number of citations: 11 pubs.rsc.org
D Thetford, AP Chorlton, J Mason - Dyes and pigments, 2004 - Elsevier
… 1-Amino-4-methoxyanthraquinone (9) was prepared in 75% yield from 1-Amino-4-hydroxyanthraquinone by a modification of the method of Isobe [9]. The reactants were stirred at room …
Number of citations: 6 www.sciencedirect.com
A Nain-Perez, AF Füchtbauer, L Håversen… - European Journal of …, 2022 - Elsevier
… added to the filtrate, and the resulting purple suspension was filtered, and the solids washed with MeCN (2 × 15 mL) to afford 1.01 g crude sodium 1-amino-4-methoxyanthraquinone-2-…
Number of citations: 7 www.sciencedirect.com
DR Waring - The Chemistry and Application of Dyes, 1990 - Springer
… of 1-amino-4-benzoylaminoanthraquinone and one molecule of cyanuric chloride, and Cibanone Red G (66) which is obtained from two molecules of 1-amino-4-methoxyanthraquinone …
Number of citations: 14 link.springer.com
内木光, 野口一男 - 有機合成化学協会誌, 1959 - jlc.jst.go.jp
… Reaction of bromine on 1-amino-4-methoxyanthraquinone in glacial acetic acid gave 1-amino-2-bromo-4-hydroxyanthraquinone with good yield. Absorption spectra of 1-amino-2-bromo…
Number of citations: 4 jlc.jst.go.jp

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